JBSNF-000567
Beschreibung
Eigenschaften
Molekularformel |
C9H11F3N2O5S |
|---|---|
Molekulargewicht |
316.25 |
IUPAC-Name |
5-Carbamoyl-2-methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate |
InChI |
InChI=1S/C8H10N2O2.CHF3O3S/c1-10-5-6(8(9)11)3-4-7(10)12-2;2-1(3,4)8(5,6)7/h3-5H,1-2H3,(H-,9,11);(H,5,6,7) |
InChI-Schlüssel |
CNJVHCMGSAGEAY-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC(C(N)=O)=CC=C1OC.O=S(C(F)(F)F)([O-])=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-Methylated JBSNF-000088; N-Methylated JBSNF000088; N-Methylated JBSNF 000088; JBSNF-000567; JBSNF000567; JBSNF 000567; JB SNF-000567 |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Precursor Chemistry of Jbsnf 000567
Chemical Synthesis Pathways for the Derivatization of 6-Methoxynicotinamide (B1672817) (JBSNF-000088)
The synthesis of JBSNF-000567 begins with its precursor, 6-Methoxynicotinamide (JBSNF-000088). JBSNF-000088 can be synthesized from methyl 6-methoxynicotinate. A reported method involves stirring a solution of methyl 6-methoxynicotinate in methanolic ammonia. The reaction is typically conducted at an elevated temperature, such as 70 °C, and allowed to proceed for a specified duration, for instance, 16 hours. researchgate.net The completion of this reaction can be monitored using techniques such as Thin Layer Chromatography (TLC). researchgate.net Following the reaction, the mixture is concentrated under reduced pressure to yield the crude JBSNF-000088. researchgate.net
The subsequent derivatization of JBSNF-000088 to form this compound involves an N-methylation step. This transformation introduces a methyl group onto a nitrogen atom within the 6-methoxynicotinamide structure.
Detailed Synthetic Procedures for N-Methylation Leading to this compound Formation
A specific laboratory procedure for the N-methylation of 6-methoxynicotinamide (JBSNF-000088) to yield this compound (1-carbamoyl-2-methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate) has been described. researchgate.net In this procedure, 6-methoxynicotinamide is combined with methyl trifluoromethanesulfonate (B1224126). researchgate.net The reaction is conducted in a suitable vessel, such as a CEM Vial, at room temperature. researchgate.net The mixture of reactants is allowed to react without heating. researchgate.net This direct combination of the reactants at ambient temperature facilitates the methylation reaction. researchgate.net The product obtained from this reaction is the crude this compound. researchgate.net
Purification and Isolation Techniques for this compound in Laboratory Synthesis
Following the synthesis of JBSNF-000088 from methyl 6-methoxynicotinate, the crude product can be purified. One reported technique involves trituration with diethyl ether, followed by filtration through a Buchner funnel. researchgate.net The filtered solid is then dried under vacuum to obtain the desired JBSNF-000088. researchgate.net
For the N-methylation product, this compound, the reported synthesis procedure primarily focuses on the reaction itself and mentions obtaining a crude compound. researchgate.net Detailed purification and isolation techniques specifically for this compound from this reaction mixture are not explicitly provided in the immediate context of this synthesis description. researchgate.net However, general techniques for purifying charged organic salts like this compound, which is a pyridinium (B92312) salt, could involve recrystallization, chromatography (such as ion-exchange chromatography or reverse-phase HPLC depending on solubility and impurities), or precipitation. The choice of method would depend on the nature and quantity of impurities present in the crude product.
Reaction Mechanism Elucidation for the Conversion of JBSNF-000088 to this compound
The conversion of JBSNF-000088 (6-methoxynicotinamide) to this compound (1-carbamoyl-2-methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate) through chemical synthesis using methyl trifluoromethanesulfonate likely proceeds via a nucleophilic substitution reaction. JBSNF-000088 contains multiple nitrogen atoms, including the pyridine (B92270) nitrogen and the amide nitrogen. The pyridine nitrogen is typically more nucleophilic than the amide nitrogen due to its sp2 hybridization and the aromaticity of the ring.
Methyl trifluoromethanesulfonate (MeOTf) is a very strong methylating agent. The reaction would involve the nucleophilic attack of the most nucleophilic nitrogen atom in JBSNF-000088 on the methyl group of methyl trifluoromethanesulfonate. This attack results in the displacement of the trifluoromethanesulfonate anion and the formation of a positively charged, N-methylated species. Given the higher nucleophilicity of the pyridine nitrogen, the methylation is expected to occur predominantly at this position, leading to the formation of the pyridinium salt, this compound, where the methyl group is attached to the pyridine nitrogen.
In contrast, the enzymatic methylation of nicotinamide (B372718) and its analogs, such as JBSNF-000088, by Nicotinamide N-methyltransferase (NNMT) involves S-adenosyl-L-methionine (SAM) as the methyl donor. medchemexpress.commdpi.comsemanticscholar.org JBSNF-000088 has been described as a substrate analog for NNMT that is slowly converted to its N-methylated product. researchgate.nethodoodo.com The enzymatic mechanism involves the transfer of a methyl group from SAM to the nitrogen atom of the nicotinamide ring, forming 1-methylnicotinamide (B1211872) (MNAM) and S-adenosyl-L-homocysteine (SAH). mdpi.comsemanticscholar.org While the enzymatic mechanism provides context for the biological relevance of N-methylation of nicotinamide derivatives, the chemical synthesis with methyl trifluoromethanesulfonate follows a distinct, non-enzymatic pathway driven by the reactivity of the methylating agent and the nucleophilicity of the substrate.
Molecular Interactions and Enzymatic Profiling of Jbsnf 000567 with Nicotinamide N Methyltransferase
Assessment of JBSNF-000567's Modulatory Effects on NNMT Enzymatic Activity In Vitro
In vitro assessments have been conducted to determine the direct effect of this compound on the enzymatic activity of NNMT. Research indicates that this compound is a poor inhibitor of the enzyme. Specifically, its inhibitory concentration (IC50) value is reported to be greater than 30 µM. At a concentration of 30 µM, it only achieves approximately 20% inhibition of NNMT activity invivochem.com. This suggests that as a product of the enzymatic reaction involving its parent compound, this compound does not exert a significant feedback inhibitory effect on NNMT.
Comparative Analysis of NNMT Inhibition Kinetics: this compound Versus JBSNF-000088
A comparative analysis of the inhibitory kinetics of this compound and its parent compound, JBSNF-000088, reveals a stark difference in their potency against NNMT. JBSNF-000088 is a potent inhibitor of NNMT across multiple species, whereas this compound is a weak inhibitor nih.govinvivochem.comresearchgate.net.
The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, highlight this disparity.
| Compound | Enzyme Source | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | NNMT | > 30 | invivochem.com |
| JBSNF-000088 | Human NNMT (hNNMT) | 1.8 | nih.govresearchgate.netmedchemexpress.com |
| JBSNF-000088 | Monkey NNMT (mkNNMT) | 2.8 | nih.govresearchgate.netmedchemexpress.com |
| JBSNF-000088 | Mouse NNMT (mNNMT) | 5.0 | nih.govresearchgate.netmedchemexpress.com |
As the data indicates, JBSNF-000088 inhibits NNMT at low micromolar concentrations, while this compound shows minimal inhibitory activity at significantly higher concentrations nih.govinvivochem.comresearchgate.netmedchemexpress.com.
Characterization of this compound as an NNMT Substrate or Product Analog
This compound is characterized as a product of the NNMT-catalyzed reaction where JBSNF-000088 acts as a substrate. JBSNF-000088 is considered a substrate analog of nicotinamide (B372718), the natural substrate for NNMT nih.govinvivochem.com. It competes with nicotinamide for binding to the enzyme's active site invivochem.com.
Once JBSNF-000088 binds to the active site, NNMT catalyzes the transfer of a methyl group from the co-factor SAM, resulting in the formation of N-methylated JBSNF-000088, which is this compound nih.govinvivochem.com. This mechanism has been confirmed through co-crystal structure analysis, which revealed the presence of the N-methylated product (this compound) bound to the NNMT protein nih.govnih.gov. Therefore, JBSNF-000088 acts as a substrate analog that is slowly converted to its N-methylated product, this compound nih.govinvivochem.com.
Structural Biology and Biophysical Studies of Jbsnf 000567 in Nnmt Complexes
Co-crystallographic Analysis of Nicotinamide (B372718) N-Methyltransferase in Complex with JBSNF-000567
Co-crystallization studies were successfully conducted to determine the X-ray crystal structures of both human and mouse NNMT in the presence of JBSNF-000088. nih.gov Interestingly, the resulting crystal structures revealed the presence of the N-methylated product, this compound, bound to the NNMT protein. nih.govresearchgate.netrcsb.org This indicates that JBSNF-000088 acts as a slow-turnover substrate analog, which, upon binding to the active site, is methylated by the enzyme using the cofactor S-adenosyl-L-methionine (SAM), leading to the formation of this compound and S-adenosyl-L-homocysteine (SAH). nih.gov
The co-crystal structures of human and mouse NNMT with this compound were determined at resolutions of 2.48 Å and 1.99 Å, respectively. nih.gov Both human and mouse NNMT proteins consist of 264 amino acid residues and share a high degree of sequence identity (86%) and similarity (92%). nih.gov Their three-dimensional structures are also very similar, with a root mean square deviation of 0.4 Å. nih.gov
Table 1: Crystallographic Data for NNMT-JBSNF-000567 Complexes
| Parameter | Human NNMT | Mouse NNMT |
| PDB ID | 5YJF | Not specified |
| Resolution (Å) | 2.48 | 1.99 |
| Space Group | P2₁ | P2₁2₁2₁ |
Detailed Examination of the Binding Interface Between this compound and NNMT Protein
The binding environment for this compound is highly similar in both human and mouse NNMT. nih.gov The compound is situated within the active site, surrounded by amino acid residues from the N-terminal, central, and C-terminal domains of the protein, as well as the cofactor SAH, within a 4.0 Å distance. nih.gov The N-methylated product, this compound, is found bound to the NNMT protein, while the cofactor SAM is correspondingly demethylated to SAH, which is held in a cradle formed by several loops. nih.gov
The binding of this compound involves a series of specific interactions with the surrounding amino acid residues. The amide moiety of the compound is recognized by two serine residues located in a hairpin loop. nih.gov The methoxy group interacts with a tyrosine residue from the N-terminal helix, and the protons of the methoxy group also interact with the pi-electron cloud of another tyrosine residue. nih.gov Furthermore, the protons from the pyridine (B92270) ring of this compound engage in an edge-to-face aromatic interaction with the pi-electron cloud of a tyrosine residue. nih.gov
Identification of Key Amino Acid Residues Involved in this compound-NNMT Interactions
Specific amino acid residues play a crucial role in anchoring this compound within the NNMT active site. These interactions are critical for the affinity and specificity of the binding.
Table 2: Key Amino Acid Residues in the NNMT-JBSNF-000567 Interaction
| NNMT Residue | Domain | Interaction with this compound |
| Tyr-20 | N-terminal | Interacts with the methoxy group. nih.gov |
| Leu-164 | Central | Surrounds the compound within 4.0 Å. nih.gov |
| Asp-167 | Central | Surrounds the compound within 4.0 Å. nih.gov |
| Ala-198 | C-terminal | Surrounds the compound within 4.0 Å. nih.gov |
| Ser-201 | C-terminal (Hairpin) | Recognizes the amide moiety. nih.gov |
| Tyr-204 | C-terminal | Surrounds the compound within 4.0 Å. nih.gov |
| Ser-213 | C-terminal (Hairpin) | Recognizes the amide moiety. nih.gov |
| Tyr-242 | C-terminal | Engages in an edge-to-face aromatic interaction with the pyridine ring. nih.gov |
| Ala-247 (Human) | C-terminal | Surrounds the compound within 4.0 Å. nih.gov |
| Ser-247 (Mouse) | C-terminal | A weak interaction is observed between the amino group of the amide and this residue. nih.gov |
The methyl group of this compound is positioned in close proximity (approximately 3.4 Å) to the sulfur atom of the SAH molecule. nih.gov
Implications of this compound-NNMT Crystal Structures for Ligand-Target Recognition Principles
The co-crystal structures of NNMT with this compound provide a detailed molecular blueprint for understanding ligand recognition by this enzyme. The observation that JBSNF-000088 acts as a slow-turnover substrate highlights a key aspect of its mechanism of action. nih.gov The structural data reveals the precise interactions that govern the binding of nicotinamide analogs to the active site, which is invaluable for the rational design of more potent and selective NNMT inhibitors.
The detailed interactions, such as the recognition of the amide moiety by serine residues and the aromatic interactions involving tyrosine residues, provide a clear roadmap for structure-activity relationship (SAR) studies. nih.gov Understanding these key interactions allows for the targeted modification of inhibitor scaffolds to enhance binding affinity and specificity. The structural insights gained from the this compound-NNMT complex contribute significantly to the broader principles of ligand-target recognition in the class of S-adenosyl-L-methionine-dependent methyltransferases.
Computational Chemistry and in Silico Modeling of Jbsnf 000567 Interactions
Molecular Docking Simulations to Predict JBSNF-000567 Binding Poses within NNMT
Initial computational efforts to understand the interaction between inhibitors and NNMT involved molecular docking simulations. These simulations aimed to predict the most likely binding orientation of compounds within the enzyme's active site. For a series of quinolinium analogs, a robust correlation was observed between the docking scores, which represent the predicted binding affinity, and the experimentally determined IC50 values. nih.gov This correlation supported the predicted binding orientations and highlighted key chemical features driving the intermolecular interactions necessary for NNMT inhibition. nih.gov
While docking studies were instrumental in the early stages, the definitive binding pose of this compound within NNMT was ultimately revealed by X-ray crystallography. Co-crystal structures of both human and mouse NNMT were solved with the methylated product of JBSNF-000088, which is this compound, bound in the active site. nih.govresearchgate.net This experimental data provides a high-resolution view of the actual binding mode, superseding purely computational predictions.
In the co-crystal structure of human NNMT (PDB ID: 5YJF), this compound is found in the nicotinamide (B372718) binding pocket, with the cofactor S-adenosyl-L-homocysteine (SAH) occupying the adjacent SAM binding site. nih.govnih.gov The binding environment for this compound is formed by amino acid residues from different domains of the protein.
Key Interacting Residues in Human NNMT with this compound:
| Residue | Distance (Å) | Domain |
|---|---|---|
| Tyr-20 | < 4.0 | N-terminal Domain |
| Leu-164 | < 4.0 | Central Domain |
| Asp-167 | < 4.0 | Central Domain |
| Ala-198 | < 4.0 | C-terminal Domain |
| Ser-201 | < 4.0 | C-terminal Domain |
| Tyr-204 | < 4.0 | C-terminal Domain |
| Ser-213 | < 4.0 | C-terminal Domain |
| Tyr-242 | < 4.0 | C-terminal Domain |
This table is generated based on the information that the compound is surrounded by these residues within 4.0 Å in the co-crystal structure. nih.gov
The binding is very similar in both human and mouse NNMT, indicating a conserved binding mode across species. nih.gov The crystallographic data confirms that JBSNF-000088 acts as a substrate for NNMT and is converted to this compound, which then remains bound in the active site. nih.govnih.gov This detailed structural information is invaluable for understanding the mechanism of action and for the rational design of new, potentially more potent NNMT inhibitors.
Molecular Dynamics Simulations to Explore the Stability and Flexibility of this compound-NNMT Complexes
As of the available scientific literature, specific studies detailing molecular dynamics (MD) simulations of the this compound-NNMT complex have not been published. Such simulations would be a valuable next step to investigate the dynamic behavior of the ligand-protein complex over time. MD simulations could provide insights into the stability of the interactions observed in the static crystal structure, reveal the flexibility of the binding pocket, and identify the role of solvent molecules in the binding event. This information can be crucial for refining our understanding of the binding energetics and for designing next-generation inhibitors with improved properties.
Quantum Chemical Calculations to Investigate Electronic Properties Relevant to this compound Reactivity with NNMT
There are currently no published studies that have employed quantum chemical calculations to investigate the electronic properties of this compound in the context of its interaction with NNMT. Quantum mechanical (QM) methods could be used to accurately model the charge distribution, electrostatic potential, and frontier molecular orbitals of this compound. This would allow for a detailed analysis of the electronic nature of the interactions between the ligand and the active site residues, such as hydrogen bonds and pi-stacking interactions. Furthermore, QM calculations could elucidate the reaction mechanism of the N-methylation of the parent compound JBSNF-000088 to form this compound within the enzyme's active site.
Theoretical Prediction of this compound's Binding Affinity and Energetics to NNMT
While experimental IC50 values for the parent compound JBSNF-000088 have been determined, detailed theoretical predictions of the binding affinity and energetics for this compound are not available in the current literature. The N-methylated product, this compound, is itself a poor inhibitor of NNMT, with an IC50 value greater than 30 µM. nih.gov
Virtual Screening Approaches for Discovering Analogues of this compound
The parent compound, JBSNF-000088, was identified through a high-throughput screening campaign. nih.gov While specific details of virtual screening approaches for discovering analogues of this compound have not been described, the existing structural and activity data for JBSNF-000088 and its methylated product provide a strong foundation for such efforts.
Structure-based virtual screening could be performed using the co-crystal structure of NNMT with this compound (PDB ID: 5YJF). This would involve docking large libraries of chemical compounds into the NNMT active site to identify new molecules with complementary shapes and chemical features. The known binding mode of this compound would serve as a template for filtering and prioritizing the docked compounds.
Ligand-based virtual screening is another viable approach. A pharmacophore model could be developed based on the key chemical features of JBSNF-000088 and its interactions within the NNMT active site. This model could then be used to search for molecules in chemical databases that possess a similar arrangement of these features. Additionally, similarity searches based on the chemical structure of JBSNF-000088 could identify commercially available analogues for testing. These computational strategies could accelerate the discovery of novel NNMT inhibitors with improved potency and drug-like properties.
Metabolic Formation and Biological Disposition of Jbsnf 000567 in Preclinical Models
Enzymatic Biotransformation of JBSNF-000088 to JBSNF-000567 by NNMT
The enzymatic conversion of JBSNF-000088 to this compound is primarily catalyzed by Nicotinamide (B372718) N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that typically catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NA), producing 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH) Current time information in NA.cenmed.comuni.lu. JBSNF-000088, being an analog of nicotinamide, acts as a substrate for NNMT Current time information in NA.cenmed.cominnexscientific.com. This enzymatic reaction results in the N-methylation of JBSNF-000088, yielding this compound Current time information in NA.cenmed.cominnexscientific.com.
Experimental evidence supporting this biotransformation includes co-crystal structure analysis, which revealed the presence of the N-methylated product of JBSNF-000088 bound to the NNMT protein Current time information in NA.cenmed.cominnexscientific.com. This structural data provides direct insight into how this compound is formed at the active site of the enzyme.
Detection and Quantitative Analysis of this compound as a Metabolite in Animal Plasma and Tissues
The presence of this compound as a metabolite of JBSNF-000088 has been confirmed in preclinical animal models. Specifically, the N-methylated product was detected in the plasma of mice following administration of JBSNF-000088 Current time information in NA.cenmed.cominnexscientific.com. Detection of this compound was also reported in adipose tissue in studies utilizing db/db mice treated with JBSNF-000088 Current time information in NA..
While detailed quantitative data for this compound concentrations in plasma and tissues were not extensively provided in the available information, the detection confirms that this metabolic pathway is active in vivo in preclinical species like mice Current time information in NA.. The synthesis of this compound has been achieved in laboratory settings, for instance, using preparative HPLC for purification Current time information in NA.. LCMS/MS-based enzymatic assays have been employed in studies involving JBSNF-000088, a technique commonly used for the detection and quantification of metabolites Current time information in NA.cenmed.com.
Influence of this compound Formation on the Overall Pharmacological Profile of its Precursor, JBSNF-000088, in Preclinical Systems
JBSNF-000088 is characterized as a potent inhibitor of NNMT Current time information in NA.cenmed.comuni.luinnexscientific.comnih.gov. Its pharmacological effects in preclinical models, such as improvements in metabolic parameters, are attributed to its ability to inhibit NNMT activity and subsequently reduce levels of the natural product, MNA Current time information in NA.cenmed.comuni.luinnexscientific.comnih.gov.
Role of NNMT in Determining the Metabolic Fate of JBSNF-000088 and the Production of this compound
Nicotinamide N-methyltransferase (NNMT) plays a central role in determining the metabolic fate of JBSNF-000088 by catalyzing its conversion to this compound Current time information in NA.cenmed.cominnexscientific.com. As a substrate analog of nicotinamide, JBSNF-000088 is recognized and processed by NNMT Current time information in NA.cenmed.cominnexscientific.com. This enzymatic activity is directly responsible for the production of the N-methylated metabolite, this compound.
Advanced Analytical Methodologies for Jbsnf 000567 Research
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for JBSNF-000567 Quantification
The quantification of this compound, particularly in the context of enzymatic assays and biological matrices, necessitates highly sensitive and selective analytical methods. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the standard and most effective technique for this purpose. nih.gov The development of a robust LC-MS/MS method is a multi-step process involving optimization of chromatographic separation, mass spectrometric detection, and rigorous validation to ensure data accuracy and reliability.
In research involving NNMT inhibitors, "fit-for-purpose" LC-MS/MS methods are frequently developed to quantify the products of enzymatic reactions. nih.gov For instance, the activity of the parent compound JBSNF-000088 is confirmed by measuring the formation of 1-methylnicotinamide (B1211872) (MNA) using a PE-Sciex API-4000 triple quadrupole mass spectrometer. nih.gov A similar methodological approach would be applied for the direct quantification of this compound. The process involves injecting the sample into a liquid chromatography system, where this compound is separated from other matrix components on a specialized column, such as an Atlantis dC18 column. nih.gov Following separation, the compound enters the mass spectrometer, where it is ionized, fragmented, and detected based on its unique mass-to-charge ratio, allowing for precise and sensitive quantification. nih.govresearchgate.net
Validation of the LC-MS/MS method is critical and typically assesses parameters such as linearity, accuracy, precision, selectivity, and stability to meet regulatory standards for bioanalytical methods.
| Parameter | Typical Specification | Purpose |
| Instrumentation | Triple Quadrupole Mass Spectrometer (e.g., PE-Sciex API-4000) | Provides high sensitivity and selectivity through Multiple Reaction Monitoring (MRM). |
| LC System | Shimadzu VP LC system | Delivers the mobile phase and sample to the analytical column. |
| Analytical Column | Atlantis dC18 (50 × 4.6 mm, 3 µm) | Separates the analyte of interest from other components in the sample matrix. |
| Mobile Phase | Isocratic mixture of 0.2% formic acid and acetonitrile (B52724) (10:90, v/v) | Elutes the compound from the column for detection. |
| Injection Volume | 5 µL | The amount of sample introduced into the LC system. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures specificity by monitoring a specific precursor-to-product ion transition. |
Implementation of High-Performance Liquid Chromatography (HPLC) for this compound Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for confirming the purity and identity of synthesized compounds like this compound. Following its synthesis from 6-methoxynicotinamide (B1672817) and methyl trifluoromethanesulfonate (B1224126), the crude product is subjected to purification, often using Preparative HPLC (Prep HPLC). nih.gov
For analytical purposes, HPLC is used to assess the purity of the final compound. A small amount of the sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase (the column) and the mobile phase. A detector, typically a UV-Vis detector set at a specific wavelength (e.g., 254 nm), measures the absorbance of the eluting components. nih.gov A pure sample will ideally show a single major peak in the resulting chromatogram. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks. For its precursor, JBSNF-000088, HPLC analysis confirmed a purity of 99.71%. nih.gov This same methodology is applied to ensure the high purity of the this compound product.
| Parameter | Typical Specification | Purpose |
| System | Analytical HPLC with UV-Vis Detector | To separate and detect the compound and any impurities. |
| Column | Reversed-phase C18 column | Standard column for separating non-polar to moderately polar organic molecules. |
| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile) with an additive (e.g., formic acid) | To elute compounds from the column at different times for separation. |
| Detection | UV detector at 254 nm | To quantify the amount of compound and impurities passing through the detector. |
| Data Analysis | Peak area integration | To calculate the relative percentage of the main compound peak, determining its purity. |
Spectroscopic Characterization Techniques (e.g., NMR, IR) Applied to this compound Structure Elucidation
Spectroscopic techniques are fundamental to elucidating and confirming the molecular structure of newly synthesized compounds. While specific data values are proprietary, the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is standard practice in the characterization of molecules like this compound. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) would be employed. ¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. ¹³C NMR reveals the number and types of carbon atoms in the molecule. Advanced 2D NMR techniques can further establish the connectivity between atoms, allowing for an unambiguous assembly of the molecular structure. This was done for the precursor JBSNF-000088, confirming its identity. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Specific bonds (e.g., C=O, N-H, C-O) vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum that confirm the presence of corresponding functional groups within the this compound structure.
Microfluidic and High-Throughput Screening Platforms for NNMT-JBSNF-000567 Interaction Studies
The discovery of the parent compound, JBSNF-000088, was the result of a high-throughput screening (HTS) campaign designed to identify novel inhibitors of the NNMT enzyme. nih.govresearchgate.net These platforms are essential for testing large libraries of chemical compounds to find those that modulate the activity of a biological target.
An HTS assay for NNMT inhibition typically involves combining the enzyme, its substrates (nicotinamide and S-adenosyl-L-methionine), and the test compound in a multi-well plate format. nih.gov The reaction is allowed to proceed for a set time, after which it is stopped, and the amount of product formed (MNA) is measured. nih.gov A reduction in MNA formation in the presence of a test compound indicates inhibition of NNMT. Detection of the product is often performed using the sensitive LC-MS/MS methods described previously. nih.govnih.gov
While microfluidics is not explicitly detailed in the available research for this compound, these platforms represent the next generation of HTS, offering the advantages of reduced reagent consumption, faster analysis times, and precise control over experimental conditions. Such platforms could be used for detailed kinetic studies of the NNMT-JBSNF-000088 interaction and the subsequent formation of this compound. Co-crystal structure analysis has revealed that it is the N-methylated product, this compound, that is found bound to the NNMT protein, making the study of this specific interaction critical. nih.gov
| Component | Role in Assay | Example Concentration |
| Human NNMT enzyme | The biological target to be inhibited. | 5 ng/well |
| Nicotinamide (B372718) | The substrate that is methylated by NNMT. | 20 µM |
| S-adenosyl-L-methionine (SAM) | The cofactor that donates the methyl group. | 7 µM |
| Test Inhibitor (e.g., JBSNF-000088) | The compound being screened for inhibitory activity. | Varies (concentration-response curve) |
| Buffer | Maintains optimal pH and conditions for the enzyme. | 100 mM Tris-HCl pH 7.5, 0.04% BSA, 2 mM DTT |
| Detection Method | Quantifies the product (MNA) to measure enzyme activity. | LC-MS/MS |
Broader Academic Implications and Future Research Directions for Jbsnf 000567
JBSNF-000567 as a Mechanistic Probe for Investigating NNMT Substrate Specificity and Catalysis
This compound has proven to be an invaluable tool for elucidating the catalytic mechanism of NNMT. Its parent compound, JBSNF-000088, acts as a competitive substrate analog that is slowly converted by NNMT into this compound. nih.govnih.gov This transformation and the subsequent presence of this compound within the enzyme's active site offer a unique window into the post-methylation state of the enzyme.
Co-crystal structure analysis of the NNMT protein has revealed the presence of the N-methylated product, this compound, bound within the active site. nih.govnih.gov This structural data is critical for understanding how the enzyme accommodates the product after the methyl group has been transferred from the cofactor S-adenosyl-L-methionine (SAM). nih.gov By examining the specific molecular interactions between this compound and the amino acid residues of the active site, researchers can map the structural determinants of product binding and release. This information helps to clarify the structural basis for substrate recognition and the catalytic process, highlighting key residues that are essential for NNMT's function. nih.gov
Understanding the Impact of N-Methylation on NNMT Inhibitor Efficacy and Selectivity
A critical finding from the research on this compound series is the dramatic impact of N-methylation on inhibitory activity. While JBSNF-000088 is a potent inhibitor of NNMT across multiple species, its N-methylated product, this compound, is a poor inhibitor. nih.gov Research has shown that this compound has an IC50 value greater than 30 µM, indicating very weak inhibitory action. nih.gov
This stark difference in potency underscores that the N-methylation of this particular nicotinamide (B372718) analog effectively abolishes its ability to inhibit the enzyme. This finding is crucial for structure-activity relationship (SAR) studies, as it demonstrates that for inhibitors based on a substrate scaffold, the metabolic conversion by the target enzyme can lead to a loss of efficacy.
| Compound | Target | IC50 Value (µM) |
|---|---|---|
| JBSNF-000088 | Human NNMT | 1.8 |
| JBSNF-000088 | Monkey NNMT | 2.8 |
| JBSNF-000088 | Mouse NNMT | 5.0 |
| This compound | NNMT | > 30 |
Data sourced from multiple studies. nih.govmedchemexpress.comselleckchem.com
Contribution of this compound Research to the Design of Next-Generation NNMT Modulators
The insights gained from studying this compound are instrumental in guiding the design of more effective and durable NNMT inhibitors. The observation that JBSNF-000088 acts as a "slow-turnover substrate" whose product, this compound, is inactive presents a significant challenge for this class of inhibitors. nih.govnih.gov This knowledge directly informs the development of next-generation modulators.
Future design strategies will likely focus on two key areas:
Developing Non-Substrate Inhibitors: Creating compounds that bind tightly to the NNMT active site but are not susceptible to methylation by the enzyme. This would prevent the formation of an inactive metabolite and could lead to more sustained target engagement.
Designing Potent Methylated Products: Alternatively, designing substrate analogs where the resulting N-methylated product retains or even gains inhibitory potency.
The co-crystal structure of NNMT with this compound bound provides a template for the rational design of these new molecules, allowing chemists to modify the scaffold to prevent methylation or to enhance the binding of the methylated form. nih.gov
Emerging Research Questions on the Biological Roles of NNMT Metabolites beyond the NNMT Active Site
The generation of this compound within cells and its detection in the plasma of treated animals raises important questions about the potential biological activities of NNMT inhibitor metabolites. nih.govnih.gov The natural product of NNMT, 1-methyl-nicotinamide (MNA), is known to have biological effects. nih.gov As this compound is an analog of MNA, it is plausible that it could have its own biological functions or off-target effects separate from the direct inhibition of NNMT.
This leads to several emerging research questions:
Does this compound interact with other enzymes or signaling pathways?
Do synthetic NNMT metabolites mimic or interfere with the known biological roles of endogenous metabolites like MNA?
Investigating these questions is crucial for a comprehensive understanding of the in vivo effects of substrate-based NNMT inhibitors and for anticipating the full spectrum of their biological impact.
Potential for this compound to Serve as a Reference Standard in NNMT-Related Biochemical Assays
Given that this compound is the direct and stable enzymatic product of JBSNF-000088, it is perfectly suited to serve as a reference standard in a variety of analytical and biochemical assays. nih.gov Its synthesis and purification provide a critical reagent for accurately quantifying the activity of NNMT on its substrate analog, JBSNF-000088. nih.gov
Specifically, this compound can be used as:
A quantitative standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays to measure the rate of JBSNF-000088 turnover in biochemical assays, cell-based models, and in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies. nih.gov
A tool to confirm target engagement in preclinical models, as the detection of this compound in tissues or plasma provides direct evidence that JBSNF-000088 has interacted with and been metabolized by NNMT. nih.govnih.gov
The availability of a pure this compound standard is essential for validating these assays and ensuring the accuracy and reproducibility of research into this class of NNMT inhibitors.
Q & A
Q. What are the established experimental protocols for synthesizing and characterizing JBSNF-000567?
Methodological Answer: Synthesis protocols should detail reaction conditions (e.g., temperature, catalysts), purification steps (e.g., chromatography, recrystallization), and characterization techniques (e.g., NMR, HPLC, mass spectrometry). For reproducibility, ensure raw data and spectral analyses are included in supplementary materials, adhering to journal guidelines for compound validation .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies using thermal, photolytic, and hydrolytic stress conditions. Pair these with periodic HPLC or spectroscopic analyses to monitor degradation products. Document deviations in purity thresholds (>95% is typical) and provide raw datasets for peer validation .
Q. What are the primary biological targets or pathways associated with this compound?
Methodological Answer: Use computational docking studies (e.g., AutoDock Vina) followed by in vitro assays (e.g., enzyme inhibition, cell viability tests). Cross-validate findings with transcriptomic or proteomic datasets to identify pathway-level interactions .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported pharmacological efficacy of this compound across different model systems?
Methodological Answer: Perform meta-analyses to identify confounding variables (e.g., dosage, cell lines, animal models). Use sensitivity analysis to quantify the impact of experimental design variations. Triangulate results with orthogonal assays (e.g., CRISPR knockouts, isogenic cell lines) to isolate mechanism-specific effects .
Q. What strategies are recommended for optimizing this compound’s bioavailability while minimizing off-target effects?
Methodological Answer: Employ structure-activity relationship (SAR) studies with systematic modifications to functional groups. Use pharmacokinetic modeling (e.g., PBPK) to predict absorption/distribution. Validate via in vivo imaging (e.g., PET scans) and toxicity screens (e.g., Ames test, hERG assay) .
Q. How can researchers address reproducibility challenges in this compound’s reported mechanistic studies?
Methodological Answer: Adopt open-science practices: share raw datasets, code, and reagent sources (e.g., Addgene, ChEMBL). Use standardized positive/negative controls across labs. Publish detailed protocols with failure analyses to highlight critical variables (e.g., buffer pH, incubation time) .
Methodological and Analytical Questions
Q. What statistical frameworks are most appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Apply Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .
Q. How should researchers design experiments to differentiate between direct and indirect effects of this compound in complex biological systems?
Methodological Answer: Combine genetic knockdown/knockout models with time-resolved pharmacodynamic assays. Use single-cell sequencing to map temporal changes in signaling pathways. Validate findings with competitive binding assays or fluorescence polarization .
Q. What are best practices for integrating multi-omics data (e.g., proteomics, metabolomics) in this compound research?
Methodological Answer: Apply network pharmacology tools (e.g., Cytoscape, STRING) to identify hub proteins/pathways. Use machine learning (e.g., random forests, PCA) to reduce dimensionality. Cross-reference with public databases (e.g., KEGG, Reactome) to contextualize findings .
Theoretical and Hypothesis-Driven Questions
Q. How can researchers formulate testable hypotheses about this compound’s mechanism of action when prior literature is sparse?
Methodological Answer: Leverage cheminformatics tools (e.g., SwissTargetPrediction) to predict target proteins. Develop a hypothesis matrix linking structural motifs to putative biological activities. Prioritize hypotheses using falsifiability criteria and pilot screens .
Q. What ethical and methodological considerations apply to in vivo studies of this compound’s long-term toxicity?
Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies: predefined endpoints, blinded assessments, and power analyses to minimize cohort sizes. Include sham-treated controls and transparently report attrition rates .
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